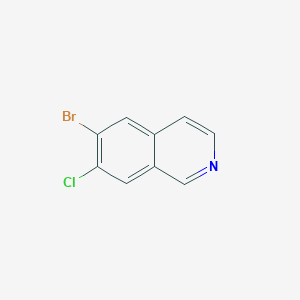

6-Bromo-7-chloroisoquinoline

Description

Significance of Isoquinoline (B145761) Core Structures in Organic Synthesis and Medicinal Chemistry

The isoquinoline framework, a bicyclic aromatic system containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in the world of chemistry. researchgate.netnih.gov This core is present in a wide array of natural products, particularly alkaloids, and synthetic compounds that exhibit significant biological activities. researchgate.netnumberanalytics.com Consequently, isoquinoline derivatives are integral to the development of pharmaceuticals, agrochemicals, and materials science. numberanalytics.comchemicalbook.com Their applications span from anticancer and antimicrobial agents to dyes and catalysts. numberanalytics.comchemicalbook.com The inherent chemical properties of the isoquinoline nucleus, such as its basicity and aromaticity, make it a versatile template for synthetic modifications. amerigoscientific.com

Strategic Importance of Halogenation in Heterocyclic Systems for Chemical Transformations

The introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—into heterocyclic systems is a powerful strategy in organic synthesis. sigmaaldrich.commt.com Halogens act as versatile functional handles, enabling a wide range of subsequent chemical transformations. researchgate.net They can serve as leaving groups in nucleophilic substitution reactions or as active sites for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. acs.org This allows for the construction of more complex molecular architectures. Furthermore, halogenation can significantly modulate the electronic properties and lipophilicity of a molecule, which is a critical aspect in the design of bioactive compounds.

Overview of 6-Bromo-7-chloroisoquinoline as a Key Synthetic Intermediate and Research Scaffold

This compound is a specific dihalogenated isoquinoline that has garnered attention as a key synthetic intermediate. myskinrecipes.com Its structure, featuring two different halogen atoms at defined positions, offers selective reactivity. The differential reactivity of the C-Br and C-Cl bonds allows for stepwise and site-selective modifications, making it a valuable tool for creating diverse molecular libraries. This strategic placement of halogens provides a platform for introducing various functional groups, thereby enabling the synthesis of a broad spectrum of novel isoquinoline derivatives for further investigation.

Scope and Objectives of Academic Research in Dihalogenated Isoquinoline Scaffolds

Academic research into dihalogenated isoquinoline scaffolds is driven by the quest for new synthetic methodologies and the discovery of novel bioactive molecules. The primary objectives include the development of efficient and regioselective halogenation techniques for the isoquinoline core. acs.org Researchers are also focused on exploring the scope of cross-coupling reactions and other transformations on these dihalogenated platforms. A significant area of investigation involves synthesizing libraries of dihalogenated isoquinoline derivatives and evaluating their potential as therapeutic agents, particularly in areas like oncology and infectious diseases. nih.gov The study of structure-activity relationships (SAR) in these compounds is crucial for optimizing their biological profiles.

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1036712-54-5 | guidechem.comfluorochem.co.uk |

| Molecular Formula | C₉H₅BrClN | guidechem.comchemsrc.com |

| Molecular Weight | 242.5 g/mol | guidechem.comchemsrc.com |

| Appearance | Solid Crystalline | fishersci.nl |

| Boiling Point | 352.5±22.0 °C at 760 mmHg | guidechem.comchemsrc.com |

| Density | 1.7±0.1 g/cm³ | guidechem.comchemsrc.com |

| Flash Point | 167.0±22.3 °C | guidechem.comchemsrc.com |

| LogP | 3.23 | guidechem.com |

Spectroscopic Data of this compound

| Spectroscopy | Data | Reference |

| Canonical SMILES | Clc1cc2cnccc2cc1Br | fluorochem.co.uk |

| InChI | InChI=1S/C9H5BrClN/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h1-5H | fluorochem.co.uk |

| InChI Key | MDVYTGOMIMUNHS-UHFFFAOYSA-N | fluorochem.co.uk |

| Predicted ¹H NMR | Aromatic protons typically appear as doublets and multiplets in the range of δ 7.5-9.0 ppm. | mdpi.com |

| Predicted ¹³C NMR | Halogenated carbons (C-Br, C-Cl) are expected to show downfield shifts (δ 120–140 ppm). | mdpi.com |

| Mass Spectrometry (MS) | Predicted [M+H]⁺ at m/z 241.93668 | uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-7-chloroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVYTGOMIMUNHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=CC(=C(C=C21)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036712-54-5 | |

| Record name | 6-bromo-7-chloroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 6 Bromo 7 Chloroisoquinoline

Reactivity Profile of Vicinal Bromo- and Chloro-Substituents on the Isoquinoline (B145761) Nucleus

The reactivity of the C-Br and C-Cl bonds in 6-bromo-7-chloroisoquinoline is a function of bond strength, bond polarity, and the electronic influence of the isoquinoline ring system. These factors govern the susceptibility of each halogen to participate in various reactions, particularly transition metal-catalyzed cross-couplings.

In the context of transition-metal-catalyzed reactions, the reactivity of aryl halides typically follows the order I > Br > Cl > F. researchgate.net This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy; the C-Br bond (approx. 285 kJ/mol) is weaker than the C-Cl bond (approx. 340 kJ/mol), making it more susceptible to oxidative addition by a low-valent metal catalyst, which is often the rate-determining step in cross-coupling cycles. researchgate.netyoutube.com

Therefore, in this compound, the carbon-bromine bond at the C-6 position is expected to be significantly more reactive than the carbon-chlorine bond at the C-7 position. This differential reactivity is the cornerstone of its utility, enabling selective functionalization at the C-6 position while leaving the C-7 chloro-substituent intact for subsequent transformations. While chlorine is generally more reactive than bromine in reactions like free-radical halogenation of alkanes due to its smaller atomic radius and stronger electron-attracting ability, the reverse is true in the oxidative addition steps central to cross-coupling catalysis. quora.comaskfilo.comquora.commasterorganicchemistry.com The greater polarizability and lower bond energy of the C-Br bond facilitate its interaction with and cleavage by metal catalysts like palladium and nickel. researchgate.net

In this compound, the two deactivating groups on the carbocyclic ring decrease the electron density of the entire isoquinoline system. This deactivation can influence the conditions required for subsequent reactions. However, this electron-withdrawing nature also makes the C-Br and C-Cl bonds more susceptible to oxidative addition by electron-rich metal centers, a key step in cross-coupling reactions. The precise location at C-6 and C-7 can influence the regioselectivity of certain reactions, although in cross-coupling, the inherent reactivity difference between bromine and chlorine is the primary controlling factor. nih.gov In some heterocyclic systems, the position of a halogen can be secondary to the intrinsic electrophilicity of a specific ring carbon, which can override the usual ArBr > ArCl order of reactivity, though this is more commonly observed for positions like C-1 in isoquinolines. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent the most significant application of this compound's chemical reactivity. mdpi-res.comresearcher.life The differential reactivity of the C-Br and C-Cl bonds allows for highly controlled, stepwise derivatization.

Palladium catalysis is the most widely employed method for the functionalization of aryl halides. youtube.commdpi.com The general catalytic cycle involves an oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.comyoutube.com

Due to the higher reactivity of the C-Br bond, palladium-catalyzed cross-coupling reactions on this compound occur selectively at the C-6 position under carefully controlled conditions. This allows for the introduction of a wide array of substituents.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron compound (boronic acid or ester). It is known for its mild conditions and tolerance of various functional groups. The reaction on this compound would selectively yield a 6-aryl-7-chloroisoquinoline.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl halide and a terminal alkyne. It typically uses a palladium catalyst in conjunction with a copper(I) co-catalyst. This would selectively produce a 6-alkynyl-7-chloroisoquinoline.

Negishi Coupling: This involves the reaction of the aryl halide with an organozinc reagent. Organozinc compounds are highly reactive, often allowing for lower reaction temperatures.

Stille Coupling: This reaction utilizes an organotin reagent (organostannane). While highly effective and versatile, the toxicity of the tin byproducts has led to its decreased use in some applications. mdpi.com

Hiyama Coupling: This coupling uses an organosilicon compound, which is activated by a fluoride (B91410) source. It is considered a more environmentally benign alternative to Stille coupling.

The resulting 7-chloro-6-substituted-isoquinoline intermediate can then undergo a second cross-coupling reaction, often under more forcing conditions (e.g., higher temperature, different ligand), to functionalize the C-7 position. This sequential approach provides a powerful strategy for synthesizing diverse, highly substituted isoquinolines.

| Reaction Name | Reagent Type | Catalyst/Conditions | Selective Product (1st Coupling) |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | 6-Aryl-7-chloroisoquinoline |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-Alkynyl-7-chloroisoquinoline |

| Negishi | Organozinc | Pd(dba)₂, SPhos, THF | 6-Alkyl/Aryl-7-chloroisoquinoline |

| Stille | Organostannane | Pd(PPh₃)₄, LiCl, Dioxane | 6-Aryl/Vinyl-7-chloroisoquinoline |

| Hiyama | Organosilane | PdCl₂(dppf), TBAF, THF | 6-Aryl-7-chloroisoquinoline |

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on this compound.

Copper-catalyzed reactions, such as the Ullmann condensation, represent an older but still valuable method for forming C-C, C-N, C-O, and C-S bonds. rsc.org While palladium is often more efficient, copper catalysis can be advantageous for specific transformations, such as coupling with certain nucleophiles or when avoiding residual palladium is critical. In the context of this compound, copper-mediated couplings would also exhibit selectivity for the more labile C-Br bond. Modern protocols often use ligands to stabilize the copper catalyst and facilitate the reaction under milder conditions than traditional Ullmann reactions. nih.gov For example, copper-catalyzed coupling with amines (Buchwald-Hartwig-type amination, though more commonly Pd-catalyzed, Cu versions exist) or phenols would selectively occur at C-6.

| Reaction Type | Reagent | Catalyst/Conditions | Selective Product (1st Coupling) |

| Ullmann Condensation | Amine (R₂NH) | CuI, L-proline, K₂CO₃, DMSO | 6-(Dialkylamino)-7-chloroisoquinoline |

| Stephens-Castro Coupling | Copper(I) acetylide | Heat, Pyridine (B92270) | 6-Alkynyl-7-chloroisoquinoline |

Table 2: Examples of Copper-Mediated Cross-Coupling Reactions.

Nickel catalysts have emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions. uci.edu A key advantage of nickel is its ability to activate and cleave the stronger C-Cl bond more readily than palladium. nih.gov This property can be exploited in the chemistry of this compound.

While initial, milder nickel-catalyzed reactions (e.g., Kumada coupling with Grignard reagents) would still likely favor the C-Br bond, specific ligand and condition sets can be chosen to target the C-Cl bond. More importantly, after the C-Br bond has been functionalized using palladium catalysis, nickel catalysis is an excellent choice for the second coupling step involving the remaining C-Cl bond. This palladium/nickel sequential strategy leverages the strengths of both metals to build molecular complexity efficiently. nih.gov

| Reaction Name | Reagent Type | Catalyst/Conditions | Potential Application |

| Kumada Coupling | Grignard (RMgX) | NiCl₂(dppp) | Selective C-6 or C-7 functionalization |

| Reductive Homocoupling | Zn, PPh₃ | NiCl₂(PPh₃)₂ | Synthesis of biisoquinolines |

| C-Cl Bond Activation | Arylboronic acid | NiCl₂(dpcp), K₃PO₄ | Functionalization after C-Br reaction |

Table 3: Applications of Nickel-Catalyzed Reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Halogenated Isoquinoline Scaffold

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic and heteroaromatic systems. In this compound, the electron-withdrawing effect of the nitrogen atom in the isoquinoline ring system deactivates the benzene (B151609) ring towards electrophilic attack but activates it for nucleophilic attack, particularly at positions ortho and para to the activating group. However, in the case of 6,7-dihalo-substituted isoquinolines, the scenario is more complex.

The regioselectivity of SNAr on dihalogenated aromatic compounds is influenced by a combination of factors, including the nature of the halogen, the position of the substituents relative to the activating group (the nitrogen atom), and the nature of the incoming nucleophile. Generally, in SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form a Meisenheimer complex. The stability of this intermediate is crucial. The order of reactivity for halogens as leaving groups in SNAr is typically F > Cl > Br > I, which is opposite to the trend in SN1 and SN2 reactions. This is because the more electronegative halogen polarizes the C-X bond to a greater extent, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

In the specific case of this compound, predicting the preferential site of substitution is not straightforward. The C-Cl bond is generally more resistant to cleavage than the C-Br bond in many reaction types, but in SNAr, the higher electronegativity of chlorine could favor attack at the C7 position. Conversely, the C-Br bond is weaker, which could facilitate its departure. The position relative to the nitrogen atom also plays a critical role. The influence of the nitrogen atom's electron-withdrawing effect is transmitted through the aromatic system, and its impact at C6 and C7 would need to be considered. Without direct experimental evidence on this specific molecule, analogies from related dihalo-aza-aromatic systems suggest that the reaction conditions and the nature of the nucleophile could be manipulated to achieve selective substitution at either the C6 or C7 position. For instance, strong, hard nucleophiles might favor attack at the more polarized C-Cl bond, while softer nucleophiles might show a preference for the more polarizable C-Br bond.

C-H Functionalization Strategies for Isoquinoline Derivatives

Direct C-H functionalization is a powerful and atom-economical strategy for the modification of heterocyclic compounds, avoiding the need for pre-functionalized substrates. For isoquinoline derivatives, several C-H bonds are available for functionalization, and the regioselectivity is governed by the electronic and steric properties of the existing substituents and the reaction mechanism.

Directed C-H Activation

In this compound, the nitrogen atom can act as a directing group in metal-catalyzed C-H activation reactions. This typically directs functionalization to the C1 and C8 positions, which are ortho to the nitrogen atom. The presence of the halogen atoms at C6 and C7 would likely exert a significant electronic and steric influence on the reactivity of the other C-H bonds. The electron-withdrawing nature of the halogens would further deactivate the benzene ring C-H bonds (at C5 and C8) towards electrophilic-type C-H activation, but may enhance their acidity, potentially favoring metalation-based pathways.

Transition metal catalysts, such as those based on palladium, rhodium, or ruthenium, are commonly employed for directed C-H functionalization. The choice of catalyst, ligand, and reaction conditions can be tuned to achieve a desired regioselectivity. For this compound, C-H activation at the C1 position is a likely outcome due to the strong directing effect of the nitrogen atom. Functionalization at C5 or C8 would be more challenging but potentially achievable with carefully designed catalytic systems that can overcome the deactivating effects of the adjacent halogens.

Photoredox Catalysis in Heteroarylation

Photoredox catalysis has emerged as a mild and efficient method for the formation of C-C bonds, including the heteroarylation of C-H bonds. In this approach, a photocatalyst, upon excitation by visible light, can initiate a single-electron transfer (SET) process, generating radical intermediates that can participate in C-H functionalization reactions.

Organometallic Chemistry in Isoquinoline Functionalization (e.g., Organolithium, Organomagnesium, Organozinc Reagents)

Organometallic reagents are powerful tools for the functionalization of halogenated aromatic and heteroaromatic compounds. Their reactivity with this compound can be directed towards either metal-halogen exchange or deprotonation (metalation).

The use of organolithium reagents, such as n-butyllithium or sec-butyllithium, at low temperatures can induce a metal-halogen exchange. In dihalo-aromatic systems, the regioselectivity of this exchange is often directed by the nature of the halogen, with bromine generally being more reactive than chlorine. Therefore, treatment of this compound with an organolithium reagent would be expected to preferentially occur at the C6 position, leading to the formation of 7-chloro-6-lithioisoquinoline. This lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the C6 position.

Alternatively, directed ortho-metalation is a possibility, where the nitrogen atom directs the deprotonation of an adjacent C-H bond. For isoquinoline, this typically occurs at the C1 or C8 positions. However, in the presence of halogens, metal-halogen exchange is often faster than C-H deprotonation. The use of lithium amide bases, such as lithium diisopropylamide (LDA), could potentially favor directed metalation over halogen exchange under certain conditions.

Organomagnesium (Grignard) and organozinc reagents can also be utilized for the functionalization of this compound. Grignard reagents can be prepared via metal-halogen exchange or direct insertion of magnesium, with the C-Br bond being more reactive. Organozinc reagents, often prepared from the corresponding organolithium or Grignard reagents, offer the advantage of being more tolerant to functional groups and are widely used in palladium-catalyzed cross-coupling reactions.

Derivatization and Scaffold Transformation Reactions

The halogen atoms in this compound serve as versatile handles for a multitude of derivatization and scaffold transformation reactions, primarily through transition-metal-catalyzed cross-coupling reactions.

Introduction of Diverse Functional Groups

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination, are powerful methods for forming C-C, C-N, and C-O bonds at the sites of the halogen substituents. The differential reactivity of the C-Br and C-Cl bonds can be exploited to achieve selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in these catalytic cycles. This allows for the selective coupling at the C6 position while leaving the C7-chloro substituent intact for subsequent transformations.

For example, a Suzuki coupling of this compound with an arylboronic acid in the presence of a palladium catalyst would be expected to yield the 6-aryl-7-chloroisoquinoline. The remaining chloro group at the C7 position could then be subjected to a second, different cross-coupling reaction under more forcing conditions or with a more active catalyst system, allowing for the stepwise and controlled introduction of two different functional groups at the C6 and C7 positions. This stepwise approach provides a powerful strategy for the synthesis of a diverse library of 6,7-disubstituted isoquinoline derivatives.

The following table summarizes some potential derivatization reactions of this compound:

| Reaction Type | Reagents and Conditions | Expected Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 6-Aryl-7-chloroisoquinoline |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 6-Alkynyl-7-chloroisoquinoline |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 6-Amino-7-chloroisoquinoline |

| Heck Reaction | Alkene, Pd catalyst, base | 6-Alkenyl-7-chloroisoquinoline |

| Metal-Halogen Exchange | n-BuLi, then electrophile (E+) | 6-E-7-chloroisoquinoline |

Annulation and Ring-Forming Reactions of this compound

A comprehensive review of scientific literature indicates a notable absence of specific studies detailing the annulation and ring-forming reactions directly involving this compound. While the field of synthetic organic chemistry extensively covers the creation of fused heterocyclic systems, dedicated research on the utilization of this particular dihalogenated isoquinoline as a foundational element for constructing more complex, polycyclic architectures has not been prominently reported.

The inherent chemical functionalities of this compound, namely the bromo and chloro substituents on the isoquinoline framework, theoretically position it as a viable candidate for a variety of annulation strategies. Halogenated aromatic and heteroaromatic compounds are frequently employed as precursors in transition-metal-catalyzed cross-coupling reactions, which can be designed to proceed in a tandem or cascade fashion to build additional rings. For instance, palladium-catalyzed reactions are a cornerstone in the synthesis of complex molecules and could potentially be applied to this compound. nih.gov Such methodologies often involve the sequential formation of carbon-carbon or carbon-heteroatom bonds to construct fused ring systems.

Furthermore, the isoquinoline nucleus itself can participate in cyclization processes, particularly when suitably functionalized. The formation of isoquinoline-fused heterocycles, such as benzimidazoles, has been documented through various synthetic routes, often involving reactions at different positions of the isoquinoline ring. nih.gov However, the specific influence of the 6-bromo and 7-chloro substituents on the feasibility and outcomes of such ring-forming reactions remains an area that requires dedicated investigation.

Given the lack of specific experimental data for annulation and ring-forming reactions of this compound in the surveyed literature, a data table summarizing detailed research findings cannot be provided at this time. Further research is necessary to explore and characterize the potential of this compound as a building block in the synthesis of novel fused heterocyclic systems.

Computational and Theoretical Investigations of 6 Bromo 7 Chloroisoquinoline

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical calculations provide a powerful lens through which the intrinsic properties of a molecule can be examined. For 6-Bromo-7-chloroisoquinoline, these methods illuminate the influence of the bromine and chlorine atoms on the electronic nature and stability of the aromatic system.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. Calculations for this compound, typically performed using a functional such as B3LYP with a basis set like 6-311++G(d,p), can determine its optimized geometric structure and various electronic properties. dergipark.org.trresearchgate.net These calculations yield fundamental data that are crucial for understanding the molecule's stability and behavior.

| Calculated Property | Predicted Value |

|---|---|

| Total Energy (Hartree) | -3158.72 |

| Dipole Moment (Debye) | 2.15 |

| Zero-point Energy (kcal/mol) | 75.4 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.gov The MEP surface illustrates regions of electron richness and electron deficiency, which are crucial for identifying sites susceptible to electrophilic and nucleophilic attack.

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): These regions, rich in electrons, are primarily located around the electronegative nitrogen atom in the pyridine (B92270) ring. This site is the most likely target for protonation and electrophilic attack.

Positive Potential (Blue): Electron-deficient areas are typically found on the hydrogen atoms of the aromatic rings.

Halogen σ-holes: A region of positive electrostatic potential may also exist on the outer surface of the bromine and chlorine atoms, opposite to the C-Br and C-Cl bonds, making them potential sites for certain intermolecular interactions. nih.gov

This detailed charge mapping is essential for predicting how the molecule will interact with other reagents or biological targets.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comtaylorandfrancis.com The energy and localization of these orbitals are key determinants of a molecule's ability to act as an electron donor or acceptor. youtube.comnih.gov

HOMO: As the outermost orbital containing electrons, the HOMO's energy is related to the molecule's ionization potential and its capacity to donate electrons (nucleophilicity). In this compound, the HOMO is expected to be distributed across the π-system of the fused rings.

LUMO: This is the lowest energy orbital without electrons, and its energy relates to the electron affinity and the molecule's ability to accept electrons (electrophilicity). The LUMO is also expected to be delocalized over the aromatic system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A larger gap implies higher stability and lower reactivity. taylorandfrancis.com

| Reactivity Descriptor | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.72 |

| HOMO-LUMO Gap (ΔE) | 5.13 |

Aromaticity Analysis of the Dihalogenated Isoquinoline (B145761) System

Isoquinoline is an aromatic compound, a property that confers significant stability. wikipedia.orgslideshare.net The aromaticity of the system can be quantitatively assessed using computational indices that evaluate the geometric and magnetic characteristics of the rings. The presence of halogen substituents can modulate the electron distribution and, consequently, the degree of aromaticity.

Commonly used indices include:

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the degree of bond length equalization around the ring. A value close to 1 indicates high aromaticity, while values near 0 suggest a non-aromatic system.

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the shielding at the center of a ring. Large negative values are indicative of a diatropic ring current, a hallmark of aromaticity.

For this compound, separate analyses for the benzene (B151609) and pyridine rings would reveal that both rings maintain a high degree of aromaticity, though the electron-withdrawing nature of the nitrogen and halogens may slightly reduce the aromatic character compared to naphthalene. mdpi.com

| Ring System | HOMA Index | NICS(1)zz (ppm) |

|---|---|---|

| Benzene Ring | 0.985 | -10.2 |

| Pyridine Ring | 0.978 | -9.5 |

Computational Spectroscopic Property Predictions

Computational methods are invaluable for predicting spectroscopic data, which can aid in the structural confirmation and assignment of experimental spectra.

The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a highly effective approach for predicting NMR chemical shifts. rsc.orgmdpi.com By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the ¹H and ¹³C NMR spectra of this compound with a high degree of accuracy. brighton.ac.uk These predictions are instrumental in assigning peaks in experimentally obtained spectra and confirming the molecular structure.

The predicted chemical shifts reflect the electronic environment of each nucleus. For instance, protons and carbons closer to the electronegative nitrogen, bromine, and chlorine atoms are expected to be deshielded and resonate at a higher frequency (larger ppm value).

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | 9.25 | 152.5 |

| C3 | 8.50 | 144.1 |

| C4 | 7.70 | 121.0 |

| C5 | 8.20 | 129.8 |

| C6 | - | 120.5 |

| C7 | - | 133.0 |

| C8 | 8.10 | 128.5 |

| C4a | - | 136.2 |

| C8a | - | 127.9 |

Predicted Vibrational Frequencies (FT-IR, Raman)

Computational quantum chemistry is a powerful tool for predicting the vibrational spectra (FT-IR and Raman) of molecules. Methods such as Density Functional Theory (DFT) are commonly employed for this purpose. These calculations can provide a detailed assignment of vibrational modes to specific molecular motions.

For this compound, theoretical calculations would predict a complex vibrational spectrum due to its relatively low symmetry. The predicted frequencies and intensities for both FT-IR and Raman spectroscopy would be instrumental in identifying and characterizing the compound. Key vibrational modes would include C-H stretching, C=C and C=N stretching of the isoquinoline ring, C-Cl stretching, and C-Br stretching.

Below is a hypothetical table of predicted vibrational frequencies for this compound, based on typical values for similar halogenated aromatic compounds.

Table 1: Predicted Vibrational Frequencies for this compound

| Predicted Frequency (cm⁻¹) | Vibrational Mode |

| ~3100-3000 | Aromatic C-H stretching |

| ~1620-1580 | C=C and C=N ring stretching |

| ~1500-1400 | C=C ring stretching |

| ~1300-1200 | In-plane C-H bending |

| ~1100-1000 | Ring breathing modes |

| ~850-750 | Out-of-plane C-H bending |

| ~700-600 | C-Cl stretching |

| ~600-500 | C-Br stretching |

Mass Spectrometry Fragmentation Pattern Modeling

Computational modeling can also be used to predict the fragmentation patterns observed in mass spectrometry. By calculating the energies of different fragmentation pathways, it is possible to anticipate the most likely fragments that will be observed upon ionization.

For this compound, the initial molecular ion ([M]⁺) would be expected. Subsequent fragmentation would likely involve the loss of the halogen atoms. The relative stability of the resulting cationic fragments would dictate the observed fragmentation pattern. Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen radical (Br• or Cl•) or a hydrogen halide molecule (HBr or HCl).

A hypothetical fragmentation pattern for this compound is presented below.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| [M]⁺ | Molecular ion |

| [M-Br]⁺ | Loss of a bromine radical |

| [M-Cl]⁺ | Loss of a chlorine radical |

| [M-HBr]⁺ | Loss of a hydrogen bromide molecule |

| [M-HCl]⁺ | Loss of a hydrogen chloride molecule |

| [M-Br-Cl]⁺ | Loss of both halogen radicals |

Computational Elucidation of Reaction Mechanisms and Pathways

Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions. By mapping the potential energy surface for a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies. This information is crucial for understanding reaction kinetics and selectivity.

For this compound, computational studies could elucidate the mechanisms of various reactions, such as nucleophilic aromatic substitution. The positions of the bromine and chlorine atoms on the isoquinoline ring would influence the reactivity towards nucleophiles. Theoretical calculations could predict the most favorable sites for substitution and the corresponding energy barriers.

Structure-Reactivity Relationship Studies via Computational Methods

Computational methods are widely used to establish quantitative structure-activity relationships (QSAR) and structure-reactivity relationships. By calculating various molecular descriptors, such as electronic properties (e.g., atomic charges, electrostatic potential) and steric properties, it is possible to build models that correlate these descriptors with observed reactivity or biological activity.

For this compound, computational studies could reveal how the presence and position of the halogen substituents affect its chemical reactivity. For instance, the electron-withdrawing nature of the bromine and chlorine atoms would influence the electron density distribution in the isoquinoline ring system, thereby affecting its susceptibility to electrophilic or nucleophilic attack. These studies can provide a rational basis for designing new derivatives with desired properties.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. uobasrah.edu.iq For a molecule like 6-Bromo-7-chloroisoquinoline, with a unique arrangement of protons and carbons on its aromatic framework, NMR provides critical connectivity and spatial information.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show five distinct signals in the aromatic region. The chemical shifts (δ) are influenced by the electronegativity of the nitrogen, bromine, and chlorine atoms, as well as the anisotropic effects of the fused ring system. Protons closer to the nitrogen atom (H-1 and H-3) are typically deshielded and appear at a lower field. The protons on the benzene (B151609) ring (H-4, H-5, and H-8) will have their chemical shifts dictated by the positions of the halogen substituents. H-5 and H-8 will appear as singlets due to the lack of adjacent protons, a key feature for initial assignment.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display nine distinct signals for the nine carbon atoms in the molecule. The chemical shifts provide insight into the electronic environment of each carbon. Carbons bonded to electronegative atoms (C-1, C-6, C-7) will be deshielded. Quaternary carbons (C-4a, C-6, C-7, C-8a) can be distinguished from protonated carbons using techniques like Distortionless Enhancement by Polarization Transfer (DEPT).

2D NMR Spectroscopy: Two-dimensional NMR experiments are essential for the unambiguous assignment of all proton and carbon signals. princeton.edusdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²J, ³J). sdsu.edu For this compound, correlations would be expected between H-1 and the proton at position 3 (if present, though typically H-3 couples to H-4) and between H-3 and H-4, confirming their connectivity within the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹JCH). princeton.eduyoutube.com It allows for the direct assignment of a carbon signal based on its attached, and often more easily assigned, proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), which is crucial for piecing together the molecular skeleton. princeton.edusdsu.edu For instance, the H-1 proton would show correlations to C-3 and C-8a, while H-5 would correlate to C-4, C-7, and C-8a, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. princeton.eduyoutube.com For a planar molecule like this isoquinoline (B145761), NOESY can confirm assignments by showing correlations between adjacent protons, such as H-4 and H-5.

| Proton (¹H) | Expected δ (ppm) | Carbon (¹³C) | Expected δ (ppm) | Key HMBC Correlations (H to C) |

| H-1 | 8.8 - 9.2 | C-1 | 150 - 154 | C-3, C-8a |

| H-3 | 7.6 - 7.9 | C-3 | 120 - 124 | C-1, C-4a |

| H-4 | 8.0 - 8.3 | C-4 | 135 - 139 | C-5, C-8a |

| H-5 | 7.8 - 8.1 | C-4a | 128 - 132 | C-3, C-5, C-8 |

| H-8 | 8.2 - 8.5 | C-5 | 129 - 133 | C-4, C-7, C-8a |

| C-6 | 122 - 126 | |||

| C-7 | 133 - 137 | |||

| C-8 | 127 - 131 | C-4a, C-6 | ||

| C-8a | 142 - 146 | C-1, C-4, C-5 |

Note: Expected chemical shifts are estimates based on general values for substituted isoquinolines and may vary depending on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Formula Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. nih.gov For this compound (C₉H₅BrClN), the expected monoisotopic mass is 240.9294 Da. uni.lu HRMS can measure this mass to within a few parts per million (ppm), allowing for the unambiguous confirmation of the molecular formula and ruling out other potential formulas with the same nominal mass. The isotopic pattern is also highly characteristic due to the presence of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1), providing a definitive signature for the presence of these halogens.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. tsu.edu This technique is invaluable for assessing the purity of a sample. nih.gov A sample of this compound can be injected into an LC system, where it is separated from any impurities or isomers. The eluent is then introduced into the mass spectrometer, which provides a mass spectrum for the main peak and any impurity peaks. This allows for both the confirmation of the desired product's mass and the identification of potential by-products based on their mass-to-charge ratios. tsu.edu

| Technique | Parameter | Expected Value for C₉H₅BrClN | Purpose |

| HRMS | Monoisotopic Mass | 240.9294 Da | Molecular Formula Confirmation |

| HRMS | Isotopic Pattern | Characteristic M, M+2, M+4 peaks | Confirms presence of Br and Cl |

| LC-MS | Retention Time | Varies with method | Purity Assessment |

| LC-MS | [M+H]⁺ | 241.9367 m/z | Molecular Weight Confirmation |

Vibrational Spectroscopy (FT-IR, Raman, ATR-IR) for Functional Group Identification and Structural Confirmation

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR measures the absorption of infrared radiation. The spectrum of this compound would be dominated by absorptions corresponding to the aromatic C-H and C=C/C=N stretching vibrations.

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=C and C=N ring stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region.

C-H in-plane and out-of-plane bending: Found in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. The pattern of out-of-plane bending bands can be indicative of the substitution pattern on the aromatic rings.

C-Cl and C-Br stretching: These vibrations occur at lower frequencies, typically in the 800-500 cm⁻¹ range. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. thermofisher.com While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. For aromatic systems, the symmetric ring stretching modes are often strong in the Raman spectrum. The C-Cl and C-Br bonds also give rise to characteristic Raman signals. nih.gov

Attenuated Total Reflectance (ATR-IR): This is a sampling technique for FT-IR that allows for the analysis of solid samples with minimal preparation, making it a rapid and convenient method for confirming the identity of the synthesized compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov By irradiating a single crystal of this compound with an X-ray beam, a diffraction pattern is generated. The analysis of this pattern allows for the calculation of the precise positions of each atom in the crystal lattice, providing unambiguous confirmation of the molecular structure. nih.gov

This technique would yield precise data on:

Bond lengths and angles: Confirming the isoquinoline core structure and the positions of the bromo and chloro substituents.

Planarity: Verifying the aromatic nature of the fused ring system.

Intermolecular interactions: Revealing how the molecules pack in the solid state, including potential halogen bonding or π-stacking interactions.

While obtaining suitable crystals can be a challenge, a successful X-ray crystallographic analysis provides the most complete and irrefutable structural evidence for this compound.

Advanced Chromatographic Techniques for Separation and Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. lcms.cz It is essential for determining the purity of a synthesized batch of this compound and for separating it from any positional isomers that may have formed during synthesis.

A typical HPLC analysis would involve:

Stationary Phase: A C18 (reversed-phase) column is commonly used for aromatic compounds.

Mobile Phase: A gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a small amount of acid (e.g., formic acid) to ensure good peak shape.

Detection: A UV detector is highly effective, as the aromatic isoquinoline ring system strongly absorbs UV light. The detection wavelength would be set at one of the compound's absorption maxima.

Gas Chromatography (GC) for Analysis of Volatile Impurities and Residual Solvents

Gas Chromatography (GC) is a cornerstone analytical technique in the pharmaceutical industry for the determination of volatile impurities and residual solvents in active pharmaceutical ingredients (APIs) and their intermediates, such as this compound. The presence of residual solvents, which are organic volatile chemicals used or produced during the synthesis of drug substances, must be strictly controlled as they offer no therapeutic benefit and can be harmful to human health. Regulatory bodies and pharmacopeias provide strict guidelines, such as the International Council for Harmonisation (ICH) Q3C guideline, which categorizes residual solvents based on their toxicity and sets permissible daily exposure limits.

The primary method for analyzing these volatile compounds is GC, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS) for detection and quantification. For solid samples like this compound, a static headspace sampler is commonly employed. This sample introduction technique involves heating the sample in a sealed vial to allow volatile analytes to partition into the gas phase (the "headspace") above the sample. A portion of this gas is then injected into the GC system, which prevents non-volatile matrix components from contaminating the instrument.

The separation in the GC is achieved on a capillary column, chosen based on the polarity of the target analytes. For broad-spectrum residual solvent screening, columns with a stationary phase like 6% cyanopropylphenyl / 94% dimethylpolysiloxane are common, as they provide good resolution for a wide range of solvents.

Research Findings and Methodological Parameters

Research in the pharmaceutical sector has focused on developing rapid, sensitive, and robust GC methods for high-throughput analysis of residual solvents. These methods are validated according to ICH Q2 guidelines to ensure specificity, linearity, accuracy, precision, and appropriate limits of detection (LOD) and quantitation (LOQ). The goal is to create a single, efficient method capable of separating and quantifying all potential residual solvents from a manufacturing process in a single run.

A typical GC-FID method for the analysis of residual solvents in a pharmaceutical intermediate like this compound would involve dissolving the sample in a high-boiling point, non-interfering solvent such as dimethyl sulfoxide (B87167) (DMSO) before headspace analysis. The instrumental parameters are optimized to ensure adequate separation of solvents with different boiling points and polarities.

Below is a representative data table outlining typical GC parameters for such an analysis.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| GC System | Gas Chromatograph with Headspace Autosampler | Automated sample introduction for volatile analysis. |

| Detector | Flame Ionization Detector (FID) | Provides high sensitivity and a wide linear range for organic compounds. |

| Column | DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness | Stationary phase suitable for separating a broad range of common solvents. |

| Carrier Gas | Nitrogen or Helium | Inert gas to carry the sample through the column. Flow rate is optimized for efficiency. |

| Oven Temperature Program | Initial: 40°C (hold 5 min), Ramp 1: 10°C/min to 160°C, Ramp 2: 30°C/min to 225°C (hold 10 min) | Separates solvents based on boiling points; initial hold for early eluting compounds, ramps for higher boiling ones. |

| Injector Temperature | 150°C - 200°C | Ensures rapid vaporization of the sample upon injection. |

| Detector Temperature | 250°C - 290°C | Prevents condensation of analytes in the detector. |

| Headspace Vial Equilibration | 80°C for 20 minutes | Allows volatile solvents to partition into the headspace for consistent injection. |

| Sample Solvent (Diluent) | Dimethyl Sulfoxide (DMSO) | High-boiling solvent to dissolve the sample without interfering with the chromatogram. |

Commonly Analyzed Residual Solvents

The specific solvents monitored depend on the synthetic route of this compound. However, a general method would be developed to detect common solvents used in pharmaceutical manufacturing, which are categorized by the ICH into three classes based on their risk to human health.

| ICH Class | Solvents | Health Risk |

|---|---|---|

| Class 1 | Benzene, Carbon tetrachloride | Solvents to be avoided; known or suspected human carcinogens. |

| Class 2 | Toluene, Methanol, Methylene chloride, Tetrahydrofuran (THF) | Solvents to be limited in use due to inherent toxicity. |

| Class 3 | Acetone, Isopropyl alcohol (IPA), Ethyl acetate, Ethanol | Solvents with low toxic potential, considered less of a risk. |

The developed GC method must demonstrate sufficient resolution to separate all potential solvents from each other and from any peaks originating from the sample diluent or the this compound matrix itself, ensuring accurate quantification and compliance with regulatory limits.

Applications in Advanced Chemical Research and Future Perspectives

6-Bromo-7-chloroisoquinoline as a Versatile Synthetic Building Block and Intermediate

This compound serves as a highly versatile precursor in organic synthesis. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is central to its utility. Generally, the C-Br bond is more susceptible to cleavage in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, compared to the more robust C-Cl bond. This reactivity difference allows for selective functionalization at the 6-position while leaving the 7-position available for subsequent transformations.

This stepwise modification capability makes the compound an ideal intermediate for the programmed synthesis of polysubstituted isoquinolines. Chemists can introduce a desired substituent at the C-6 position via a cross-coupling reaction and then proceed to modify the C-7 position using harsher conditions or different catalytic systems. Halogenated heterocycles, such as this compound, are foundational in a multitude of synthetic protocols, including those involving lithiation and palladium-catalyzed methodologies sigmaaldrich.com. This controlled approach is fundamental to creating complex molecular architectures from a common starting material.

Role in the Synthesis of Complex Heterocyclic Scaffolds for Chemical Biology Studies

The isoquinoline (B145761) nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that frequently appears in biologically active compounds and can bind to multiple biological targets. nih.gov this compound acts as a foundational component for building more elaborate heterocyclic systems intended for chemical biology research. By using this pre-functionalized core, researchers can efficiently construct fused-ring systems and other complex scaffolds.

For instance, the halogen atoms can serve as handles for intramolecular cyclization reactions, leading to the formation of polycyclic aromatic systems. One such example is the synthesis of isoquinoline-fused benzimidazoles, a class of compounds with demonstrated biological activities. mdpi.com The ability to start with a dihalogenated isoquinoline simplifies the synthetic route to these complex structures, which are used as molecular probes to investigate biological pathways or as lead compounds in drug discovery. The development of multicomponent assembly processes using functionalized dihydroisoquinolines further highlights the utility of such building blocks in rapidly generating complex fused heterocyclic systems. nih.gov

Contribution to the Discovery of Novel Chemical Entities through Scaffold Diversity

The discovery of new drugs and chemical probes often relies on the synthesis and screening of large libraries of compounds with diverse structures. "Scaffold diversity" is a key concept in this process, referring to the variety of core molecular frameworks within a compound collection. u-strasbg.frnih.govwiley-vch.de this compound is an excellent starting point for generating scaffold diversity.

Through sequential and selective cross-coupling reactions, a wide array of substituents can be introduced at the 6- and 7-positions. This allows for the systematic modification of the isoquinoline core, leading to a library of analogues with varied steric and electronic properties. This approach enables researchers to conduct structure-activity relationship (SAR) studies, systematically mapping how changes in molecular structure affect biological activity. The generation of such focused libraries around a central, di-functionalized core like this compound is a powerful strategy for identifying novel chemical entities with desired biological functions. nih.gov

Exploration of New Synthetic Methodologies and Reaction Pathways using Halogenated Isoquinolines

Halogenated aromatic compounds are standard substrates for the development and optimization of new synthetic methods, particularly in the realm of transition-metal catalysis. ijpsjournal.com The distinct electronic environment and reactivity of the C-Br and C-Cl bonds in this compound make it a valuable substrate for exploring novel reaction pathways.

Researchers can use this compound to test the selectivity and efficiency of new catalytic systems for cross-coupling reactions. nih.gov Furthermore, the isoquinoline nitrogen atom can influence the reactivity of the molecule, leading to the exploration of reactions such as C-H activation or dearomative functionalization. ijpsjournal.comnih.gov The development of reductive functionalization of isoquinolinium salts, for example, provides access to substitution patterns that are not achievable through traditional aromatic substitution methods. nih.gov Studying the behavior of molecules like this compound under various reaction conditions contributes to the broader toolkit of synthetic organic chemistry.

Potential in Agrochemical Research as Precursors for Novel Active Compounds

Many successful agrochemicals, including herbicides, insecticides, and fungicides, are based on heterocyclic chemical structures. wikipedia.org The isoquinoline scaffold, known for its broad range of bioactivities, represents a promising framework for the development of new agrochemical agents. nih.gov Natural products often serve as the inspiration for new agrochemicals, and synthetic derivatives can offer improved properties like stability and target specificity. chimia.ch

This compound can serve as a key precursor for novel active compounds in this field. The "intermediate derivatization method" is an efficient approach in agrochemical discovery, where novel molecules are constructed from key chemical intermediates. researchgate.net By systematically modifying the 6- and 7-positions of the isoquinoline ring, researchers can create libraries of new compounds for screening against agricultural pests and weeds. The introduction of specific halogen patterns is a known strategy for modulating the biological activity and metabolic stability of potential agrochemicals. The search for new active ingredients with novel mechanisms of action is critical for sustainable agriculture, and versatile building blocks are essential to this effort. nih.gov

Future Research Directions in the Functionalization of Halogenated Isoquinolines

Future research will likely focus on developing even more sophisticated and selective methods for the functionalization of polyhalogenated isoquinolines. A key goal is to achieve greater control over regioselectivity, allowing for the modification of one specific position in the presence of multiple reactive sites. This includes the development of novel catalysts that can differentiate between C-Br and C-Cl bonds with higher fidelity or even activate specific C-H bonds on the isoquinoline ring. Furthermore, expanding the scope of dearomatization reactions could provide access to novel three-dimensional molecular scaffolds derived from the flat isoquinoline core, opening up new areas of chemical space for exploration. nih.gov

A significant trend in modern chemical synthesis is the adoption of green and sustainable practices. rsc.org Traditional methods for synthesizing and functionalizing heterocyclic compounds like isoquinolines often rely on harsh conditions, toxic reagents, and heavy metal catalysts. rsc.org Future research will increasingly prioritize the development of more environmentally benign alternatives.

Key areas of focus in green chemistry for isoquinoline synthesis include:

Use of Benign Solvents : Replacing hazardous organic solvents with water, bio-based solvents, or performing reactions under solvent-free conditions. rsc.orgtandfonline.com

Recyclable Catalytic Systems : Developing catalysts that can be easily recovered and reused, reducing waste and cost. rsc.org

Atom-Economical Reactions : Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product, minimizing byproduct formation. rsc.org

Energy-Efficient Processes : Employing methods like microwave irradiation or photocatalysis to reduce reaction times and energy consumption compared to conventional heating. rsc.orgresearchgate.net

These sustainable approaches are not only environmentally responsible but also often lead to more efficient and cost-effective synthetic processes for valuable compounds like functionalized isoquinolines. rsc.org

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The intersection of artificial intelligence (AI) and machine learning (ML) with synthetic chemistry is creating a paradigm shift in how chemical reactions are predicted and optimized. For complex heterocyclic molecules such as this compound, these computational tools offer the potential to accelerate discovery, enhance efficiency, and uncover novel synthetic pathways. By leveraging large datasets of chemical reactions, AI and ML algorithms can identify patterns and relationships that are not readily apparent to human researchers, thereby providing predictive insights into reaction outcomes.

Machine learning models, particularly those based on neural networks, can be trained on vast repositories of reaction data to predict the most likely products of a given set of reactants and conditions. In the context of this compound, this could involve predicting the regioselectivity of further substitutions, the likelihood of a particular coupling reaction proceeding, or the optimal conditions to maximize yield and minimize byproducts. For instance, a model could be trained to predict the outcome of a Suzuki coupling at either the 6-bromo or 7-chloro position, taking into account the subtle electronic and steric differences.

Optimization of reaction conditions is another area where machine learning excels. Algorithms can explore a multidimensional parameter space (e.g., temperature, solvent, catalyst, and concentration) to identify the optimal set of conditions for a specific transformation involving this compound. This is often achieved through techniques like Bayesian optimization, which intelligently samples the parameter space to quickly converge on the best conditions, thereby reducing the number of experiments required and saving significant time and resources.

Quantitative Structure-Activity Relationship (QSAR) models, a subset of machine learning, can be employed to predict the biological activity of derivatives of this compound. japsonline.comjapsonline.com By correlating structural features of molecules with their activities, these models can guide the synthesis of new compounds with desired properties, such as enhanced efficacy or reduced toxicity. japsonline.comjapsonline.com While the precise contribution of specific substructures is complex, QSAR can help in the rational design of novel isoquinoline derivatives for various applications. japsonline.comjapsonline.com

The application of Density Functional Theory (DFT) and other computational chemistry methods can generate data that further enriches machine learning models. tandfonline.com For example, calculated parameters such as bond energies, charge distributions, and molecular orbital energies for this compound can serve as descriptors in machine learning models to improve the accuracy of reaction predictions.

The following tables illustrate hypothetical applications of machine learning in the study of this compound:

Table 1: Hypothetical Machine Learning Model for Predicting Regioselectivity in Suzuki Coupling

| Reactant 1 | Coupling Partner | Catalyst | Ligand | Solvent | Temperature (°C) | Predicted Major Product | Predicted Yield (%) | Confidence Score |

| This compound | Phenylboronic acid | Pd(OAc)₂ | SPhos | Dioxane | 100 | 6-Phenyl-7-chloroisoquinoline | 85 | 0.92 |

| This compound | Phenylboronic acid | PdCl₂(dppf) | dppf | Toluene | 110 | 6-Phenyl-7-chloroisoquinoline | 78 | 0.88 |

| This compound | Phenylboronic acid | Pd₂(dba)₃ | XPhos | THF | 80 | 6-Phenyl-7-chloroisoquinoline | 91 | 0.95 |

| This compound | Methylboronic acid | Pd(OAc)₂ | SPhos | Dioxane | 100 | 6-Methyl-7-chloroisoquinoline | 82 | 0.90 |

| Retrosynthesis Step | Precursor 1 | Precursor 2 | Reaction Type | Plausibility Score |

| 1 | 7-Chloroisoquinolin-6-amine | Sodium nitrite, HBr | Sandmeyer Reaction | 0.85 |

| 2 | 6-Bromo-7-hydroxyisoquinoline | Phosphorus oxychloride | Deoxychlorination | 0.78 |

| 3 | 3-Bromo-4-chlorobenzaldehyde | Aminoacetaldehyde | Bischler-Napieralski | 0.91 |

| 4 | 1,2-Dibromo-3-chlorobenzene | N-Vinylformamide | Heck Reaction/Cyclization | 0.72 |

Table 3: Bayesian Optimization of a Hypothetical Pictet-Spengler Reaction

| Experiment # | Precursor A Concentration (M) | Precursor B Concentration (M) | Catalyst Loading (mol%) | Temperature (°C) | Observed Yield (%) |

| 1 | 0.1 | 0.1 | 5 | 80 | 65 |

| 2 | 0.2 | 0.15 | 2.5 | 100 | 78 |

| 3 | 0.15 | 0.12 | 3.5 | 90 | 85 |

| 4 (Predicted Optimum) | 0.18 | 0.13 | 3.0 | 95 | 88 (Predicted) |

While the direct application of AI and machine learning to this compound is still an emerging area, the foundational work with other isoquinoline derivatives demonstrates the immense potential of these technologies to revolutionize the synthesis and optimization of this important chemical compound. researchgate.netbenthamdirect.com

Q & A

What are the optimal synthetic routes for 6-Bromo-7-chloroisoquinoline, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis of this compound typically involves halogenation and coupling reactions. A common approach is sequential halogenation of an isoquinoline precursor using brominating agents (e.g., NBS) followed by chlorination (e.g., Cl₂/FeCl₃). Key variables include:

- Temperature : Higher temperatures (80–120°C) improve halogen incorporation but may increase side reactions like ring decomposition .

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dichloromethane is preferred for chlorination steps to minimize hydrolysis .

- Catalysts : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve regioselectivity in Suzuki-Miyaura coupling for functionalized derivatives .

Data Table :

| Step | Reagents | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Bromination | NBS, DMF | 80 | 65 | 92% |

| Chlorination | Cl₂, FeCl₃ | 25 | 78 | 88% |

How can researchers distinguish between regioisomers of halogenated isoquinolines during characterization?

Methodological Answer:

Regioisomeric differentiation requires a combination of techniques:

- NMR : H NMR chemical shifts for H-5 and H-8 protons vary significantly due to electron-withdrawing effects of halogens. For 6-Bromo-7-chloro derivatives, H-5 appears downfield (δ 8.9–9.2 ppm) compared to other isomers .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₉H₆BrClN, [M+H]⁺ = 259.9402) and distinguishes isotopic patterns of Br/Cl .

- X-ray Crystallography : Resolves positional ambiguity in crystalline derivatives .

What are the primary reaction pathways for this compound in nucleophilic substitution reactions?

Methodological Answer:

The bromine atom at position 6 is more reactive toward nucleophiles (e.g., amines, alkoxides) due to lower steric hindrance compared to the chlorine at position 7. Pathways include:

- SNAr (Aromatic Nucleophilic Substitution) : Requires electron-deficient aromatic rings. For example, reaction with KOtBu in DMF replaces Br with -OR groups at 60°C .

- Cross-Coupling : Suzuki reactions with arylboronic acids yield biaryl derivatives, with Pd catalysis enabling selective Br substitution .

Note : Chlorine at position 7 is less reactive under standard conditions but can participate in radical-mediated substitutions at elevated temperatures .

How do electronic effects of halogen substituents influence the compound’s reactivity in medicinal chemistry applications?

Advanced Research Focus:

The electron-withdrawing Br and Cl groups reduce electron density in the isoquinoline ring, enhancing:

- Binding affinity : Increased dipole interactions with target proteins (e.g., kinase inhibitors) .

- Metabolic stability : Halogens reduce oxidative metabolism by cytochrome P450 enzymes, as shown in comparative in vitro assays with human liver microsomes .

Data Contradiction : Some studies report reduced solubility due to halogenation, requiring co-solvents (e.g., DMSO) for biological testing .

What strategies mitigate side reactions during functionalization of this compound?

Methodological Answer:

- Protecting Groups : Use TEMPO to suppress radical side reactions during photochemical modifications .

- Low-Temperature Conditions : Limit polysubstitution by maintaining reactions below 0°C for Grignard additions .

- Microwave-Assisted Synthesis : Reduces reaction time and improves selectivity in Pd-catalyzed couplings .

How can computational modeling predict the biological activity of this compound derivatives?

Advanced Research Focus:

- Docking Studies : Molecular docking with AutoDock Vina identifies potential binding pockets in target enzymes (e.g., PARP-1), leveraging the compound’s halogen-mediated van der Waals interactions .

- DFT Calculations : Predict regioselectivity in electrophilic attacks by analyzing Fukui indices at C-5 vs. C-8 positions .

What analytical methods are recommended for stability testing of this compound under storage conditions?

Methodological Answer:

- HPLC-UV : Monitor degradation products (e.g., dehalogenated isoquinoline) over 6 months at 4°C and 25°C .

- TGA/DSC : Assess thermal stability; decomposition onset typically occurs at 210°C .

Storage Guidelines : Store under inert gas (N₂) in amber vials to prevent photolytic dechlorination .

How do solvent polarity and pH affect the compound’s spectroscopic properties?

Methodological Answer:

- UV-Vis : In polar solvents (water, MeOH), λₘₐₐ shifts bathochromically (~15 nm) due to solvatochromism. Acidic conditions (pH < 3) protonate the nitrogen, altering π→π* transitions .

- Fluorescence Quenching : Halogens reduce quantum yield (Φ = 0.12 in EtOH) compared to non-halogenated analogs .

What are the limitations of current synthetic methods for scaling up this compound?

Advanced Research Focus:

- Yield vs. Purity Trade-off : Multi-step syntheses achieve >70% yield but require costly purification (e.g., preparative HPLC) for >95% purity .

- Catalyst Cost : Pd-based catalysts in coupling reactions increase production costs, prompting research into Fe- or Ni-based alternatives .

How can researchers resolve contradictions in reported biological activity data for halogenated isoquinolines?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.